molecular formula C6H13BrO B1280096 2-(2-Bromoethoxy)-2-methylpropane CAS No. 5853-76-9

2-(2-Bromoethoxy)-2-methylpropane

Cat. No.: B1280096
CAS No.: 5853-76-9
M. Wt: 181.07 g/mol
InChI Key: FMNDTAIPYOTMLD-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-2-methylpropane (CAS 5853-76-9) is a valuable organic building block with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol . This compound is characterized by its structure, which features a tert-butyl ether group connected to a bromoethoxy chain, as represented by the SMILES notation CC(C)(C)OCCBr . It is supplied as a liquid and should be stored at 2-8°C to maintain stability . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key functional groups make it a versatile precursor for developing more complex molecules, particularly as an alkylating agent or for introducing the 2-(bromoethoxy) moiety into target structures. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this chemical requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Available packaging options range from small sample quantities to bulk volumes, including palletized containers and fiber or steel drums .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13BrO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDTAIPYOTMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493925
Record name 2-(2-Bromoethoxy)-2-methylpropane
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Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5853-76-9
Record name 2-(2-Bromoethoxy)-2-methylpropane
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URL https://comptox.epa.gov/dashboard/DTXSID70493925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)-2-methylpropane
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Synthetic Methodologies for 2 2 Bromoethoxy 2 Methylpropane and Analogues

Established Synthetic Pathways and Precursors to 2-(2-Bromoethoxy)-2-methylpropane

The primary route for the synthesis of this compound involves the formation of an ether linkage, for which the Williamson ether synthesis is a classic and highly effective method. This approach necessitates the selection of appropriate precursors to form the desired carbon-oxygen bond.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, the most logical and efficient strategy involves the reaction of a tertiary alkoxide with a dihalogenated ethane. Specifically, potassium tert-butoxide is the preferred alkoxide due to its strong basicity and the steric hindrance of the tert-butyl group, which minimizes side reactions. masterorganicchemistry.com The other reactant is typically 1,2-dibromoethane (B42909), which provides the 2-bromoethoxy unit.

The reaction proceeds by the nucleophilic attack of the tert-butoxide ion on one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of one of the bromide ions as a leaving group. The use of a primary dihalide is crucial as the SN2 mechanism is most efficient with unhindered substrates. masterorganicchemistry.com Tertiary alkyl halides are unsuitable for this reaction as they would lead to elimination products. masterorganicchemistry.com

Table 1: Key Reactants for the Williamson Ether Synthesis of this compound
ReactantRoleKey Characteristics
Potassium tert-butoxideNucleophile (Alkoxide)Strongly basic, sterically hindered tertiary alkoxide.
1,2-DibromoethaneElectrophile (Alkyl Halide)Primary dihalide with two electrophilic centers.

An alternative, though less direct, approach would involve the initial synthesis of 2-(tert-butoxy)ethanol, followed by bromination of the primary alcohol. The bromination could be achieved using various reagents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). organic-chemistry.org However, the direct Williamson synthesis from potassium tert-butoxide and 1,2-dibromoethane is generally more atom-economical and efficient.

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms through kinetic isotope effect studies. iaea.org The synthesis of deuterated analogues of this compound can be achieved by employing deuterated starting materials in the established synthetic pathways.

For instance, to introduce deuterium (B1214612) into the tert-butyl group, deuterated tert-butanol (B103910) (tert-butanol-d₁₀) can be used as the precursor to generate the deuterated potassium tert-butoxide. The subsequent reaction with 1,2-dibromoethane would yield 2-(2-bromoethoxy)-2-(methyl-d₃)-propane-d₇. Alternatively, if the deuterium labels are desired on the ethoxy chain, a deuterated version of 1,2-dibromoethane (1,2-dibromoethane-d₄) could be reacted with non-deuterated potassium tert-butoxide.

The synthesis of deuterated building blocks themselves often involves isotopic exchange reactions. For example, deuterated alcohols can be prepared by exchange with heavy water (D₂O) under appropriate catalytic conditions. nih.gov The choice of deuterated precursor dictates the position of the deuterium atoms in the final product, allowing for targeted mechanistic investigations. researchgate.net

Table 2: Precursors for Deuterated this compound Analogues
Deuterated PrecursorResulting Deuterated AnaloguePurpose
Potassium tert-butoxide-d₉2-(2-Bromoethoxy)-2-(methyl-d₃)-propane-d₆Studying reactions involving the tert-butyl group.
1,2-Dibromoethane-d₄2-(2-Bromoethoxy-d₄)-2-methylpropaneInvestigating reactions at the ethoxy chain.

Advanced Synthetic Approaches Involving 2-Bromoethoxy Derivatives

Beyond the classical Williamson ether synthesis, more advanced methodologies can be employed to synthesize and utilize 2-bromoethoxy derivatives in the construction of more elaborate molecules.

Silyl (B83357) ethers serve as versatile protecting groups for alcohols and can also be used to activate or modify reactivity in subsequent synthetic steps. organic-chemistry.org An advanced approach to forming the this compound structure could involve the use of a silylated 2-bromoethanol (B42945) intermediate.

In this strategy, 2-bromoethanol is first reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), to form the corresponding silyl ether. This protected intermediate can then be reacted with a source of the tert-butyl group. While the direct alkylation of a silyl ether with a tert-butyl cation is not a standard transformation, related methodologies involving the reaction of silyl enol ethers with electrophiles are common. A more plausible approach would be the deprotection of the silyl ether to regenerate the alcohol under conditions that favor a subsequent reaction, or the use of specific catalytic systems that enable the coupling of silyl ethers with alkyl electrophiles.

The advantage of using a silylated intermediate lies in the potential for milder reaction conditions and increased selectivity in complex syntheses where multiple functional groups are present. The choice of the silyl group is critical, as it dictates the stability of the intermediate and the conditions required for its removal.

The 2-bromoethoxy moiety is a valuable synthon for the introduction of a flexible, functionalized chain into more complex organic molecules. The bromine atom serves as a handle for a variety of subsequent transformations, including nucleophilic substitutions, eliminations, and organometallic coupling reactions.

An example of incorporating a bromo-functionalized unit into a more complex structure can be seen in the synthesis of α-bromolactones. beilstein-journals.orgbeilstein-journals.org In a related conceptual framework, a molecule containing a hydroxyl group could be alkylated with this compound to introduce the tert-butoxyethyl ether side chain. The terminal bromine atom would then be available for further synthetic manipulations, such as cyclization reactions or coupling with other molecular fragments.

For instance, a complex alcohol could be deprotonated with a strong base like sodium hydride to form an alkoxide, which would then undergo a Williamson ether synthesis with this compound. The resulting product would possess the tert-butoxyethyl ether group, with the bromine atom poised for subsequent reactions to build more intricate molecular architectures. This strategy highlights the utility of this compound as a building block in multi-step syntheses.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethoxy 2 Methylpropane

Potential Elimination Reactions and Formation of Unsaturated Byproducts

In addition to substitution, 2-(2-Bromoethoxy)-2-methylpropane can undergo elimination reactions, particularly in the presence of strong, sterically hindered bases. The most likely pathway for elimination in this primary alkyl halide is the bimolecular elimination (E2) mechanism. In an E2 reaction, a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously, leading to the formation of a double bond.

The primary elimination product would be tert-butoxyethene. The competition between SN2 and E2 reactions is a critical consideration. Strong, non-bulky bases such as hydroxide or methoxide can lead to a mixture of substitution and elimination products. However, the use of a bulky base, such as potassium tert-butoxide, will favor the E2 pathway due to steric hindrance, which makes it more difficult for the base to act as a nucleophile and attack the carbon atom.

BaseReaction ConditionPredominant ReactionMajor Product
Sodium Ethoxide (NaOEt)Ethanol, 50°CSN2/E2 Competition1-(tert-Butoxy)-2-ethoxyethane and tert-butoxyethene
Potassium tert-butoxide (KOtBu)tert-Butanol (B103910), 70°CE2 Favoredtert-Butoxyethene

Reactivity of this compound in Cascade and Multistep Synthesis

The bifunctional nature of this compound, possessing both an ether linkage and a reactive alkyl bromide, makes it a potentially valuable building block in cascade and multistep synthetic sequences. A cascade reaction is a series of intramolecular reactions that occur sequentially in a single synthetic operation.

For example, a carefully chosen nucleophile could first displace the bromide. Subsequent reaction conditions could then be altered to cleave the tert-butyl ether, unmasking a hydroxyl group for further transformation. This would allow for the sequential introduction of two different functionalities.

In a multistep synthesis, this compound can serve as a protected 2-bromoethanol (B42945) equivalent. The bulky tert-butyl group can act as a protecting group for the hydroxyl functionality while the bromo group undergoes various transformations. The tert-butyl group can then be removed under acidic conditions to reveal the alcohol. This strategy allows for selective reactions at different parts of a molecule, which is a cornerstone of complex molecule synthesis.

Derivatives, Analogues, and Structural Modifications of 2 2 Bromoethoxy 2 Methylpropane

Synthesis and Characterization of Related Bromoethoxy-Containing Ethers

The synthesis of ethers containing the bromoethoxy moiety is most commonly achieved through the Williamson ether synthesis. scienceinfo.comwikipedia.orgorganic-chemistry.orgtaylorandfrancis.commasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. scienceinfo.comwikipedia.org In the context of bromoethoxy-containing ethers, this typically involves the reaction of a deprotonated alcohol with a bromo-functionalized etherifying agent or the reaction of a bromo-alkoxide with an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide from the alkyl halide. scienceinfo.comwikipedia.org

A range of bromoethoxy-containing ethers can be synthesized using this methodology. For instance, the reaction of sodium ethoxide with 1,2-dibromoethane (B42909) can yield 1-bromo-2-ethoxyethane. The choice of the alkoxide and the bromo-substituted reactant allows for the introduction of various alkyl or aryl groups, leading to a diverse family of bromoethoxy ethers.

The characterization of these compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure, confirming the presence of the bromoethoxy group and identifying the neighboring alkyl or aryl moieties. Infrared (IR) spectroscopy can be used to identify the characteristic C-O-C stretching vibrations of the ether linkage. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
2-(2-Bromoethoxy)-2-methylpropaneC₆H₁₃BrO181.07¹H NMR, ¹³C NMR, IR, MS
1-Bromo-2-ethoxyethaneC₄H₉BrO153.02¹H NMR, ¹³C NMR, IR, MS
(2-Bromoethoxy)-tert-butyldimethylsilaneC₈H₁₉BrOSi239.23¹H NMR, ¹³C NMR, IR, MS sigmaaldrich.com

Functionalized Silane Analogues as Versatile Synthetic Intermediates

Functionalized silane analogues incorporating the bromoethoxy group are valuable reagents in organic synthesis, serving as versatile intermediates for the introduction of protected hydroxyethyl functionalities. A prominent example is (2-Bromoethoxy)-tert-butyldimethylsilane (TBDMS-OBE), which is synthesized by reacting 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

This silane analogue is widely used as an alkylating agent. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for the alcohol functionality, stable under a variety of reaction conditions. The bromine atom, in turn, allows for nucleophilic substitution reactions, enabling the attachment of the protected ethoxy moiety to a wide range of substrates. For instance, TBDMS-OBE is employed in the N-alkylation of amines and the O-alkylation of phenols. sigmaaldrich.com

The utility of these silane analogues is further demonstrated in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com They can participate in reactions such as the Suzuki, Stille, and Hiyama couplings, where the silane acts as a stable and easily handled source of a nucleophilic partner. gelest.com The silicon atom activates the C-Br bond towards oxidative addition to the palladium catalyst. Following the coupling reaction, the silyl (B83357) protecting group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group. jst.go.jp This strategy allows for the synthesis of complex molecules with a hydroxyethyl side chain. jst.go.jp

Silane AnalogueSynthetic UtilityKey Reactions
(2-Bromoethoxy)-tert-butyldimethylsilaneAlkylating agent, Protecting group carrierNucleophilic substitution, Palladium-catalyzed cross-coupling sigmaaldrich.com

Bridged and Polymeric Analogues in Materials Science Research

The bifunctional nature of certain bromoethoxy-containing compounds, such as bis(2-bromoethyl) ether, makes them valuable building blocks for the synthesis of bridged and polymeric analogues with applications in materials science.

Bridged Analogues: A significant application of bis(2-bromoethyl) ether is in the synthesis of crown ethers. scispace.com Crown ethers are cyclic polyethers that can selectively bind cations, and their synthesis often involves the Williamson ether synthesis. scispace.com By reacting bis(2-bromoethyl) ether with a diol under basic conditions, a macrocyclic ring can be formed. The size of the resulting crown ether and its cation-binding properties can be tailored by the choice of the diol. These macrocycles are of interest in areas such as phase-transfer catalysis, ion sensing, and the development of supramolecular assemblies. scispace.comresearchgate.nettcu.edu

Polymeric Analogues: Bromoethoxy-containing monomers can be polymerized to create functional polymers with tailored properties. For example, vinyl ethers containing a bromoethoxy side chain can undergo cationic polymerization to yield poly(vinyl ether)s. google.comnasa.govresearchgate.net The presence of the bromine atom in the side chain offers a site for post-polymerization modification. This allows for the introduction of various functional groups, which can alter the polymer's solubility, thermal properties, and reactivity. Such functional polymers have potential applications in coatings, adhesives, and as supports for catalysts or reagents. The properties of these polymers are influenced by factors such as the length and polarity of the side chains. nih.govlipomigroup.orgresearchgate.netbath.ac.ukacs.org

Analogue TypePrecursor ExampleApplication in Materials Science
Bridged (Crown Ether)Bis(2-bromoethyl) etherIon sensing, Phase-transfer catalysis scispace.com
Polymeric2-(2-Bromoethoxy)ethyl vinyl etherFunctional coatings, Adhesives nih.gov

Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(2-Bromoethoxy)-2-methylpropane

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For this compound, with the structure (CH₃)₃COCH₂CH₂Br, three distinct proton environments are expected.

The nine equivalent protons of the three methyl groups on the tertiary carbon, being furthest from the electronegative bromine and oxygen atoms, would appear as a sharp singlet at the most upfield position. The two methylene groups, being adjacent to electronegative atoms, will be deshielded and appear further downfield. The methylene group protons adjacent to the oxygen atom (-OCH₂-) are expected to be in a different chemical environment than the methylene group protons adjacent to the bromine atom (-CH₂Br). Due to spin-spin coupling between these adjacent, non-equivalent methylene groups, they would each appear as a triplet, assuming a simple first-order coupling pattern.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Singlet9H(CH ₃)₃C-
~3.6Triplet2H-OCH ₂-
~3.4Triplet2H-CH ₂Br

Note: The exact chemical shifts are predictions based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, four distinct carbon signals are anticipated, corresponding to the four unique carbon environments.

The three equivalent methyl carbons will produce a single signal. The quaternary carbon will also give a distinct signal. The two methylene carbons will each produce a separate signal due to their different chemical environments, being bonded to either an oxygen or a bromine atom. The carbon attached to the electronegative oxygen will be more deshielded and appear at a lower field (higher ppm) than the carbon attached to the less electronegative bromine.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~27(C H₃)₃C-
~73(CH₃)₃C -
~63-OC H₂-
~32-C H₂Br

Note: The chemical shifts are predictions and can be influenced by the solvent and specific instrument parameters.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons of the two adjacent methylene groups (-OCH₂- and -CH₂Br), confirming their connectivity. Cross-peaks would be observed between the signals assigned to these two groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the proton signal at ~3.6 ppm and the carbon signal at ~63 ppm, confirming the -OCH₂- assignment. Similarly, a correlation between the proton signal at ~3.4 ppm and the carbon signal at ~32 ppm would confirm the -CH₂Br assignment. The proton signal at ~1.2 ppm would correlate with the carbon signal at ~27 ppm, confirming the methyl group assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl groups (~1.2 ppm) would show a correlation to the quaternary carbon (~73 ppm) and the -OCH₂- carbon (~63 ppm). The protons of the -OCH₂- group (~3.6 ppm) would show correlations to the quaternary carbon (~73 ppm) and the -CH₂Br carbon (~32 ppm).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its ether and alkyl halide functionalities.

C-H Stretching: Strong absorptions in the range of 2950-2850 cm⁻¹ are characteristic of C-H stretching vibrations in the alkyl groups.

C-O Stretching: A strong, prominent band in the region of 1150-1085 cm⁻¹ is indicative of the C-O stretching of the ether linkage.

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-500 cm⁻¹, would correspond to the C-Br stretching vibration.

C-H Bending: Absorptions in the 1470-1365 cm⁻¹ range are due to the bending vibrations of the C-H bonds in the methyl and methylene groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.

The molecular ion peak ([M]⁺) for this compound would be expected at m/z values corresponding to its isotopic masses. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity. The calculated monoisotopic mass is approximately 180.0150 g/mol for C₆H₁₃⁷⁹BrO.

Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For haloalkanes, a common fragmentation is the loss of the halogen atom.

Predicted Key Fragments in the Mass Spectrum of this compound:

[C₄H₉]⁺: A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation, formed by the cleavage of the C-O bond. This is often the base peak.

[M - C₄H₉]⁺: A fragment resulting from the loss of the tert-butyl group, appearing at m/z = 123 and 125 (due to the bromine isotopes).

[M - Br]⁺: A fragment from the loss of the bromine atom, which would appear at m/z = 101.

[CH₂CH₂Br]⁺: Fragments at m/z = 107 and 109, corresponding to the bromoethyl cation.

The presence of these characteristic fragments, along with the isotopic pattern of bromine-containing ions, would provide strong evidence for the structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2-(2-bromoethoxy)-2-methylpropane. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. For a molecule of the size of this compound, MP2 would provide a good balance of accuracy for calculating properties like electron correlation effects, which are important for describing non-covalent interactions.

Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of computational cost and accuracy. It calculates the electronic energy based on the molecule's electron density. A variety of functionals, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)), would be appropriate for optimizing the geometry and predicting the electronic properties of this compound.

From these calculations, a range of electronic properties can be predicted, which are crucial for understanding the molecule's reactivity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations (Note: The following data are illustrative examples based on typical values for similar halogenated ethers and are not from specific calculations on this compound.)

PropertyPredicted Value/InformationSignificance
Dipole Moment ~2.0 - 2.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy ~ -10.5 eVThe energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy ~ +1.5 eVThe energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap ~ 12.0 eVA large energy gap suggests high kinetic stability and low chemical reactivity.
Molecular Electrostatic Potential (MEP) Map Red (negative) regions around the oxygen and bromine atoms; Blue (positive) regions around the hydrogen atoms.The MEP map visually represents the charge distribution, identifying sites susceptible to nucleophilic and electrophilic attack. The oxygen and bromine atoms are expected to be electron-rich, while the hydrogen atoms of the ethyl and tert-butyl groups are electron-poor.
Natural Bond Orbital (NBO) Charges Negative charges on O and Br; Positive charges on adjacent C atoms.NBO analysis provides localized atomic charges, offering a more detailed picture of the electron distribution and bond polarities. The C-Br and C-O bonds will exhibit significant polarization.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques to build, visualize, and analyze molecular structures and their dynamics. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

For this compound, the flexibility arises from the rotation around the C-C and C-O single bonds of the ethoxy chain. The bulky tert-butyl group and the large bromine atom will impose significant steric constraints, influencing the preferred conformations.

The conformational landscape can be explored by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. This can be achieved using molecular mechanics force fields (e.g., MMFF94, AMBER) for a rapid initial scan, followed by higher-level quantum chemical calculations (like DFT) to refine the energies of the minima and transition states.

Table 2: Key Dihedral Angles and Expected Stable Conformers (Note: This table describes the expected conformational features based on steric and electronic effects in similar molecules.)

Dihedral AngleDescriptionExpected Stable ConformationsRationale
C-O-C-CRotation around the ether C-O bondThe gauche and anti conformations are expected to be the most stable.Steric hindrance between the bulky tert-butyl group and the bromoethyl group will disfavor eclipsed conformations.
O-C-C-BrRotation around the C-C bond of the bromoethyl groupThe anti-periplanar conformation, where the oxygen and bromine atoms are 180° apart, is likely to be the global minimum. A gauche conformer may also be a local minimum.The anti conformation minimizes both steric repulsion and dipole-dipole repulsion between the electronegative oxygen and bromine atoms.

Mechanistic Insights Derived from Computational Simulations of Reactions Involving this compound

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. For this compound, several types of reactions could be investigated.

Nucleophilic Substitution (SN2) at the Primary Carbon: A common reaction for primary alkyl bromides is nucleophilic substitution. A computational study of the reaction with a nucleophile (e.g., OH⁻) would involve:

Locating the Transition State (TS): Using methods like the Berny algorithm to find the first-order saddle point on the PES corresponding to the TS.

Calculating the Activation Energy (ΔE‡): The energy difference between the TS and the reactants.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located TS connects the reactants and the expected products.

Table 3: Illustrative Computational Data for a Simulated SN2 Reaction (Note: The values are hypothetical and representative of what a computational study might find for a similar reaction.)

Reaction ParameterComputational MethodPredicted ValueInterpretation
Activation Energy (ΔE‡) DFT (B3LYP/6-311+G(d,p))20-25 kcal/molA moderate activation barrier, suggesting the reaction would proceed at a reasonable rate under appropriate conditions.
Reaction Enthalpy (ΔHrxn) DFT (B3LYP/6-311+G(d,p))-15 to -20 kcal/molAn exothermic reaction, indicating that the products are thermodynamically more stable than the reactants.
Key Geometric Features of the TS C-Br bond length: ~2.5 ÅNu-C bond length: ~2.2 ÅNu-C-Br angle: ~178°The elongated C-Br bond and the forming Nu-C bond, along with the nearly linear arrangement of the nucleophile, the carbon center, and the leaving group, are characteristic of an SN2 transition state.

Elimination (E2) Reactions: Competition between substitution and elimination is common. Computational modeling could also explore the E2 pathway, where a base abstracts a proton and the bromide ion is eliminated simultaneously. By calculating the activation energies for both the SN2 and E2 pathways, the selectivity of the reaction under different conditions could be predicted.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Building Block in Complex Organic Synthesis

2-(2-Bromoethoxy)-2-methylpropane is a valuable organic building block, a class of fundamental molecular components used for the bottom-up assembly of more complex chemical structures. cymitquimica.comboronmolecular.com Its utility in synthesis is derived from its distinct structural features: a reactive primary alkyl bromide and a sterically bulky tert-butoxy (B1229062) group.

The primary carbon-bromine (C-Br) bond is the key reactive site. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows the tert-butoxyethyl moiety to be readily incorporated into larger molecules through various substitution reactions. For instance, it can react with:

Alkoxides or phenoxides in Williamson ether synthesis to form more complex ethers.

Amines to produce secondary or tertiary amines, introducing the bulky ether group.

Cyanide ions to form nitriles, which can be further hydrolyzed into carboxylic acids or reduced to amines.

Carbanions or other carbon nucleophiles to create new carbon-carbon bonds, extending the molecular framework.

The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at nearby centers. Furthermore, this non-polar, bulky group enhances the solubility of intermediates and final products in common organic solvents, simplifying purification processes like chromatography and extraction. These characteristics make this compound a versatile precursor for constructing specific molecular motifs in pharmaceuticals, agrochemicals, and materials science. cymitquimica.comboronmolecular.com

Utility as an Extractant and Cavity Solvent in Selective Chemical Separations

The specific molecular structure of this compound lends it utility as a specialized solvent in separation science, particularly as a "cavity solvent." This function is tied to its ability to form inclusion complexes or effectively solvate molecules with specific shapes and electronic properties.

This compound has been identified as a cavity solvent suitable for the extraction of fullerenes and other organic compounds from crystalline solids. Fullerenes, such as C60 and C70, are large, spherical, and non-polar molecules that are notoriously difficult to dissolve in common solvents. niscpr.res.in The extraction and purification of fullerenes from the raw soot produced by carbon arc methods is a critical step that relies on selective solubility. niscpr.res.in

While aromatic solvents like toluene and benzene are effective, the search for alternative solvents is ongoing to improve efficiency and selectivity. niscpr.res.in The shape and electronic properties of a solvent molecule determine its ability to interact favorably with the fullerene cage. The "cavity" created by the conformation of this compound can accommodate the curved surface of a fullerene molecule, facilitating its dissolution and extraction from a solid matrix. This principle allows for the selective removal of target compounds from complex mixtures.

To illustrate the principle of selective solubility in fullerene extraction, the following table presents the solubility of C60 in various common organic solvents.

SolventC60 Solubility (mg/mL)
1,2-Dichlorobenzene27
Toluene2.8
Benzene1.7
Carbon Disulfide7.9
Cyclohexane0.051
Hexane0.043
Acetonitrile0.001
MethanolInsoluble

This interactive table showcases the wide range of solubility for C60, highlighting the importance of solvent choice in extraction and purification processes.

This compound is also utilized as an extractant for metal cations. mdpi.com While not a traditional chelating agent with multiple donor atoms that form a stable ring structure with a central metal ion, its extraction capability stems from a solvent extraction mechanism. nih.gov Chelating agents are compounds containing at least two donor atoms that can form stable, often poorly water-soluble, complexes with metal cations, making them suitable for extraction from aqueous solutions into an organic phase. mdpi.com

The effectiveness of metal extraction is quantified by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The table below provides examples of distribution ratios for a known chelating system to illustrate the concept.

Metal IonExtractant SystemAqueous Phase pHDistribution Ratio (D)
Copper (Cu²⁺)1% LIX 84 in Kerosene2.015.8
Nickel (Ni²⁺)1% LIX 84 in Kerosene4.01.2
Cobalt (Co²⁺)1% LIX 84 in Kerosene5.00.8
Zinc (Zn²⁺)0.1M D2EHPA in Toluene2.5>100
Iron (Fe³⁺)0.1M D2EHPA in Toluene1.5>100

This interactive table demonstrates how extractant type and pH control the selectivity and efficiency of metal cation separation in a liquid-liquid extraction process.

Integration into Polymer Architectures and Mechanophore Design

The dual functionality of this compound makes it a candidate for incorporation into advanced polymer systems, including those designed to respond to external stimuli.

In polymer chemistry, monomer design is crucial for controlling the properties of the final material, such as thermal stability, solubility, and mechanical strength. unisa.itrsc.org this compound can serve as a precursor in the synthesis of novel monomers. The reactive C-Br bond allows it to be coupled with molecules containing polymerizable functional groups.

For example, a molecule containing a hydroxyl group and a vinyl group could be reacted with this compound via a Williamson ether synthesis. This reaction would attach the tert-butoxyethyl group as a side chain to the vinyl monomer. The resulting monomer could then be polymerized, incorporating the bulky side group into the polymer architecture.

The introduction of the tert-butoxyethyl side chain can impart specific properties to the resulting polymer:

Increased Solubility: The bulky, non-polar tert-butyl group can disrupt chain packing and improve solubility in organic solvents.

Modified Thermal Properties: The presence of bulky side groups can increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable.

Controlled Reactivity: The ether linkage provides a different chemical environment compared to standard hydrocarbon or ester-based polymers.

Moiety of this compoundPotential Role in Polymer DesignResulting Polymer Property
Bromoethyl Group (-CH₂CH₂Br) Reactive handle for monomer synthesis (e.g., coupling to a vinyl alcohol).Allows incorporation of the functional side chain.
Ether Linkage (-O-) Introduces polarity and chemical stability to the polymer side chain.Influences solvent compatibility and degradation profile.
tert-Butyl Group (-C(CH₃)₃) Bulky, hydrophobic group.Enhances thermal stability (Tg) and solubility in non-polar solvents.

This interactive table summarizes the potential roles of the different chemical parts of this compound when used as a building block for designing functional monomers.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment, such as temperature, light, or pH. magtech.com.cn The chemical structure of this compound offers a pathway for creating pH-responsive systems.

The tert-butyl ether linkage is known to be labile under acidic conditions. If this compound is used to create a polymer with tert-butoxyethyl side chains, these groups can be cleaved off by introducing an acid. This chemical reaction would transform the side chains from bulky and non-polar to smaller and polar (hydroxyethyl groups), causing a dramatic change in the polymer's properties. For example, this could trigger a change in solubility, causing the polymer to precipitate from solution, or alter the mechanical properties of a hydrogel, causing it to swell or shrink.

Furthermore, covalent bonds can be designed to break under mechanical force. Molecules that contain such predefined weak linkages are known as mechanophores. magtech.com.cn While not a classic mechanophore itself, the functionalities within this compound could be used in the synthesis of a larger mechanophore unit, where the strategic placement of its ether or C-Br bonds within a polymer chain could be explored for force-responsive applications.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of 2-(2-bromoethoxy)-2-methylpropane is largely dictated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and the ether linkage. Future research could focus on exploring novel transformations that go beyond simple substitution, leveraging modern catalytic methods.

Detailed Research Findings:

The Williamson ether synthesis is a classic method for forming ethers, and recent advancements have focused on developing more efficient and sustainable catalytic systems. numberanalytics.com The use of transition metal catalysts like palladium and copper(I) has been shown to improve reaction rates and selectivity in ether synthesis. numberanalytics.com Furthermore, innovative approaches are being developed to create ethers from alternative starting materials, such as the decarbonylative synthesis of diaryl ethers from esters using palladium or nickel catalysts. sciencedaily.com These advancements suggest that catalytic systems could be developed to facilitate novel reactions with this compound.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov While typically used with aryl or vinyl halides, advancements have been made in the cross-coupling of alkyl halides. researchgate.net Future studies could investigate the use of this compound in such reactions to couple the tert-butoxyethyl moiety with a variety of organic fragments, leading to the synthesis of novel and complex molecules. The use of multimetallic catalyst systems, for example, combining nickel and palladium, has shown promise in promoting cross-coupling reactions that are challenging with a single catalyst. nih.gov

Another area for exploration is the use of photocatalysis. Photoreadox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a range of new transformations. youtube.com The carbon-bromine bond in this compound could be susceptible to photolytic cleavage, generating a carbon-centered radical that could participate in various addition or coupling reactions.

The development of enzyme-inspired catalysts offers another exciting frontier. eurekalert.org These catalysts can mimic the high selectivity and efficiency of natural enzymes, enabling reactions to occur under mild conditions with high precision. eurekalert.org A catalyst designed to specifically recognize and activate the C-Br bond in this compound could open up new reaction pathways that are not accessible through traditional methods.

Potential Reaction Pathway Catalyst/Reagent Potential Product
Suzuki-Miyaura CouplingPalladium catalyst, Arylboronic acidAryl-substituted tert-butoxyethane
Sonogashira CouplingPalladium/Copper catalyst, Terminal alkyneAlkynyl-substituted tert-butoxyethane
Buchwald-Hartwig AminationPalladium catalyst, AmineAmino-substituted tert-butoxyethane
Photocatalytic Radical AdditionPhotocatalyst, Alkene/AlkynesFunctionalized tert-butoxyethyl derivatives
Enzyme-Inspired CatalysisCustom-designed catalystHighly selective functionalization

Design of Advanced Derivatives for Targeted Research Applications

The tert-butoxyethyl group is a valuable moiety in medicinal chemistry and materials science due to its combination of lipophilicity and potential for hydrogen bonding after dealkylation. The derivatization of this compound can lead to a wide array of new molecules with tailored properties for specific applications.

Detailed Research Findings:

The synthesis of novel derivatives of various core structures is a common strategy in drug discovery to explore structure-activity relationships. nih.govmdpi.com By modifying the periphery of a lead compound, researchers can fine-tune its pharmacological properties. nih.gov The tert-butoxyethyl group can be introduced into various molecular scaffolds using this compound as a building block. For example, the synthesis of novel tetrahydroprotoberberine derivatives has led to the discovery of selective α1A-adrenoceptor antagonists. nih.gov Similarly, new derivatives of sinomenine (B1681799) have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. mdpi.com

The design of new bioactive molecules is a key focus of modern medicinal chemistry. mdpi.com The tert-butoxyethyl group can act as a protecting group for an alcohol functionality or as a key pharmacophoric element. The synthesis and biological screening of new compounds containing this moiety could lead to the discovery of new drug candidates. nih.gov For example, the synthesis of derivatives of 3-amino-1,2,6-thiadiazine 1,1-dioxide has been explored for their antibacterial and antifungal activities. nih.gov

In materials science, the introduction of the tert-butoxyethyl group can modify the properties of polymers and other materials. For instance, it can enhance solubility in organic solvents or serve as a thermally cleavable group to alter material properties on demand. The synthesis of monomers containing the tert-butoxyethyl group from this compound could lead to the development of new polymers with tailored thermal or chemical responsiveness.

Derivative Class Synthetic Approach Potential Application
Pharmaceutical IntermediatesNucleophilic substitution with bioactive scaffoldsDrug discovery nih.govmdpi.com
AgrochemicalsReaction with herbicidal or pesticidal coresCrop protection
Polymer MonomersFunctionalization with polymerizable groupsSmart materials, coatings
Liquid CrystalsIncorporation into mesogenic structuresDisplay technologies
SurfactantsAttachment to hydrophilic head groupsEmulsifiers, detergents

Synergistic Studies Combining Experimental and Computational Methodologies for Comprehensive Understanding

The combination of experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of chemical systems. rsc.org For a molecule like this compound, such synergistic studies can provide deep insights into its reactivity, guide the design of new reactions and derivatives, and accelerate the discovery process.

Detailed Research Findings:

Density Functional Theory (DFT) is a powerful computational tool for studying reaction mechanisms. rsc.orgnih.govresearchgate.net DFT calculations can be used to determine the structures of reactants, transition states, and products, as well as the activation energies for different reaction pathways. nih.gov This information can help to elucidate the mechanism of a reaction and to predict the most favorable reaction conditions. nih.gov For example, DFT studies have been used to investigate the mechanism of esterification reactions and to explain the role of the catalyst. rsc.orgnih.gov A computational study of the solvolysis of bromoalkyl ethers could provide valuable insights into the factors that control their reactivity. unige.ch

Computational methods are also increasingly used to explore reaction mechanisms in an automated fashion, reducing the reliance on chemical intuition. mdpi.com These methods can uncover unexpected reaction pathways and provide a more complete picture of the potential reactivity of a molecule. mdpi.com

In conjunction with experimental studies, computational modeling can be used to rationalize experimental observations and to make predictions that can be tested in the laboratory. For example, a combined experimental and computational study of the photocatalytic oxidation of tetrahydrofurfuryl alcohol provided a detailed understanding of the reaction mechanism. acs.org Similarly, a study on the reactions of hydrogen atoms with haloacetates in aqueous solution used computational methods to provide evidence for competing reaction mechanisms. nih.gov

For this compound, a synergistic approach could involve:

Experimental investigation of its reactivity in various catalytic systems, as outlined in section 8.1.

Computational modeling of the potential energy surfaces for these reactions to elucidate the detailed mechanisms and identify the factors controlling selectivity. nih.gov

Design of new derivatives with specific electronic and steric properties based on computational predictions.

Synthesis and experimental evaluation of these new derivatives to validate the computational models and to discover new molecules with desired properties.

This iterative cycle of prediction, synthesis, and testing can significantly accelerate the pace of research and lead to a more comprehensive understanding of the chemical space accessible from this compound.

Research Area Experimental Approach Computational Approach Synergistic Outcome
Reaction MechanismKinetic studies, product analysisDFT calculations of reaction pathways rsc.orgnih.govDetailed understanding of reactivity and selectivity
Catalyst DevelopmentScreening of catalyst librariesModeling of catalyst-substrate interactionsRational design of more efficient and selective catalysts sciencedaily.com
Derivative DesignSynthesis of compound librariesQSAR, molecular docking mdpi.comTargeted synthesis of molecules with enhanced properties
Spectroscopic AnalysisNMR, IR, Mass SpectrometryCalculation of spectroscopic parametersAccurate assignment of spectral features and structural confirmation

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Bromoethoxy)-2-methylpropane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions . For example, reacting 2-methylpropane-1,3-diol with 2-bromoethanol under acidic or basic catalysis (e.g., H₂SO₄ or NaOH) to form the ether linkage . Key parameters include:
  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity.
    Monitoring via TLC or GC-MS ensures reaction progress .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Identify ether linkages (δ 3.4–3.8 ppm for -OCH₂-) and quaternary methyl groups (δ 1.2 ppm) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₆H₁₁BrO₂ (exact mass ~194–196) .
  • IR Spectroscopy : Confirm C-Br stretches (~500–600 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Q. What are the primary reaction pathways for this compound in substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group , enabling:
  • Sₙ2 Reactions : With nucleophiles (e.g., OH⁻, NH₃) in polar aprotic solvents, yielding hydroxyl or amine derivatives .
  • Elimination : Under strong bases (e.g., KOtBu), β-hydrogen abstraction forms alkenes .
    Kinetic studies using HPLC or NMR can track reaction progress and byproduct formation .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence the reactivity of this compound?

  • Methodological Answer : The quaternary methyl group creates steric bulk, slowing Sₙ2 reactions due to hindered backside attack. Computational modeling (DFT studies) quantifies energy barriers:
  • Compare activation energies for this compound vs. less hindered analogs .
  • Molecular dynamics simulations reveal conformational preferences impacting nucleophile accessibility .
    Experimental validation via kinetic isotope effects or substituent variation studies can corroborate computational findings .

Q. What strategies mitigate side reactions (e.g., elimination) during functionalization of this compound?

  • Methodological Answer :
  • Solvent Control : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and suppress elimination .
  • Temperature Modulation : Lower temperatures (0–25°C) favor substitution over elimination .
  • Catalyst Design : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity without base-induced elimination .
    Monitor byproducts via LC-MS or GC-FID .

Q. Can this compound serve as a building block for pharmaceutical intermediates?

  • Methodological Answer : Yes. The bromoethoxy group is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl moieties . For example:
  • Step 1 : Suzuki coupling with boronic acids (Pd catalysis) to form biaryl ethers.
  • Step 2 : Hydrolysis of the methylpropane backbone yields carboxylic acid derivatives for drug candidates.
    Patent applications demonstrate its use in synthesizing kinase inhibitors and anti-cancer agents .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for this compound synthesis: How to reconcile?

  • Methodological Answer : Variations arise from:
  • Catalyst Purity : Impure H₂SO₄ (e.g., containing water) reduces etherification efficiency .
  • Solvent Drying : Anhydrous conditions are critical; trace water promotes hydrolysis .
    Standardize protocols using Karl Fischer titration to verify solvent dryness and optimize catalyst loading via DoE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.